![molecular formula C12H14O B14240875 [2-(4-Ethenylphenyl)cyclopropyl]methanol CAS No. 321900-16-7](/img/structure/B14240875.png)
[2-(4-Ethenylphenyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Ethenylphenyl)cyclopropyl]methanol is an organic compound with the molecular formula C12H14O It features a cyclopropyl group attached to a methanol moiety, with a phenyl ring substituted with an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethenylphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by the introduction of the methanol group. One common method involves the use of a cyclopropanation reaction with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Ethenylphenyl)cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of [2-(4-Ethenylphenyl)cyclopropyl]aldehyde or [2-(4-Ethenylphenyl)cyclopropyl]carboxylic acid.
Reduction: Formation of [2-(4-Ethylphenyl)cyclopropyl]methanol.
Substitution: Formation of substituted derivatives such as [2-(4-Nitrophenyl)cyclopropyl]methanol or [2-(4-Bromophenyl)cyclopropyl]methanol.
Applications De Recherche Scientifique
[2-(4-Ethenylphenyl)cyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [2-(4-Ethenylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(4-Vinylphenyl)cyclopropyl]methanol: Similar structure but with a vinyl group instead of an ethenyl group.
[2-(4-Ethylphenyl)cyclopropyl]methanol: Similar structure but with an ethyl group instead of an ethenyl group.
[2-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness
[2-(4-Ethenylphenyl)cyclopropyl]methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects in various fields of research.
Propriétés
Numéro CAS |
321900-16-7 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
[2-(4-ethenylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h2-6,11-13H,1,7-8H2 |
Clé InChI |
XFOODBWLTRIPQS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2CC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
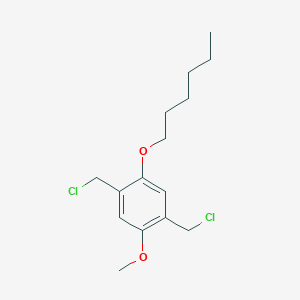
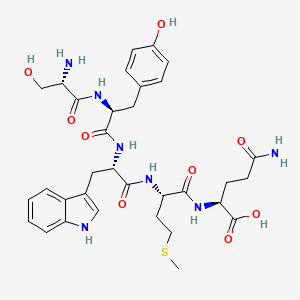
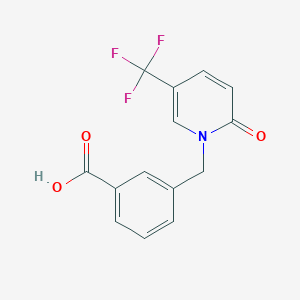

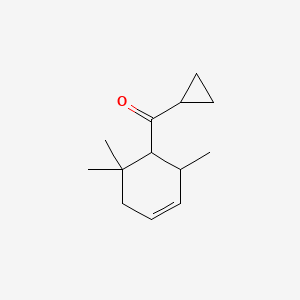
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
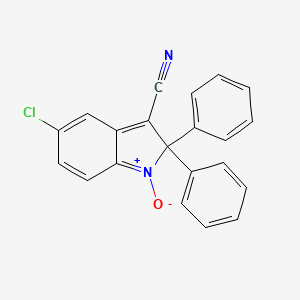
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
